molecular formula C14H13N3O5S B586480 Sulfanitran-d4 (Major) CAS No. 1794753-46-0

Sulfanitran-d4 (Major)

Cat. No. B586480
M. Wt: 339.358
InChI Key: GWBPFRGXNGPPMF-DOGSKSIHSA-N
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Description

Sulfanitran-d4 (Major) is a synthetic compound that has been used in scientific research for over a decade. It is a member of the sulfanitran family, a group of compounds that are highly effective at inhibiting bacterial growth. Sulfanitran-d4 (Major) has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Analysis of Sulfanilamide Derivatives

Sulfanitran and its derivatives are integral in the study of antibacterial resistance, showcasing their utility beyond mere therapeutic applications. A notable study involved the facile synthesis and single-crystal analysis of sulfanilamide derivatives, employing Density Functional Theory (DFT) for optimized molecular structure analysis. This research illuminated the hydrogen bonding crucial for molecular crystal design, potentially advancing supramolecular chemistry and highlighting the bioactive prospects of these compounds (Tahir et al., 2017).

Environmental Implications and Biodegradation

Sulfanitran's environmental impact, particularly in water systems due to its extensive use in livestock husbandry and aquaculture, has prompted research into its biodegradation. A study on anaerobic denitrifying systems revealed a highly efficient removal of sulfadiazine, a related sulfonamide antibiotic, indicating the potential for similar processes to apply to sulfanitran. This biodegradation pathway, significantly more effective than anaerobic systems alone, could offer an eco-friendly solution to mitigate sulfonamide antibiotics' environmental risks (Zheng et al., 2020).

Chemical Probes and Molecular Imaging

The development of chemical probes for molecular imaging of hydrogen sulfide and reactive sulfur species underscores the broader scientific applications of sulfanitran-d4 related research. These probes, designed to detect H2S pools in living systems, leverage the nucleophilicity and reducing potency of H2S, offering insights into its biological roles and chemical properties. This research facilitates the exploration of H2S's physiological effects and its interaction with metal-binding processes, contributing to our understanding of cellular signaling and potential therapeutic interventions (Lin et al., 2015).

Analytical Detection in Cosmetics

The analytical detection of sulfonamides, including sulfanitran, in cosmetics highlights the compound's relevance outside traditional pharmaceutical applications. A method developed using ultra-performance liquid chromatography (UPLC) with photodiode array detection (PDA) has facilitated the determination of sulfanitran and other sulfonamides in cosmetic products. This approach underscores the need for stringent regulatory oversight and quality control in consumer goods manufacturing, ensuring safety and compliance with health standards (Zheng et al., 2007).

Safety And Hazards

The safety data sheet for Sulfanitran, which is the unlabeled form of Sulfanitran-d4 (Major), provides some information on safety and hazards . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given. If swallowed, the mouth should be rinsed with water and vomiting should not be induced .

properties

CAS RN

1794753-46-0

Product Name

Sulfanitran-d4 (Major)

Molecular Formula

C14H13N3O5S

Molecular Weight

339.358

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4D,5D,8D,9D

InChI Key

GWBPFRGXNGPPMF-DOGSKSIHSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

synonyms

4’-[(p-Nitrophenyl)sulfamoyl]acetanilide-d4;  N4-Acetyl-4’-nitrosulfanilanilide-d4;  N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide-d4;  N4-Acetyl-N1-(p-nitrophenyl)sulfanilamide-d4;  NSC 217299-d4;  NSC 77120-d4; 

Origin of Product

United States

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